3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a chemical compound that is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is not clearly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
This compound is a solid compound . It is used for pharmaceutical testing .Scientific Research Applications
Synthesis and Medicinal Applications
Natural Product Analogs Synthesis : Synthesized analogs of natural products containing a 1,2,4-oxadiazole ring, like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, have shown significant antitumor activity. Compound 7 exhibited a mean IC50 value of approximately 9.4 µM, indicating potent efficacy in vitro against a panel of 11 cell lines (Maftei et al., 2013).
Enzymatic C-Demethylation Study : The in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, which includes an oxadiazole moiety, was studied using a hepatic microsomal system. The study revealed significant insights into the metabolic pathways and interactions of such compounds (Yoo et al., 2008).
Antibacterial and Anthelmintic Activity : A compound synthesized via condensation reaction, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, demonstrated moderate anthelmintic and poor antibacterial activities in vitro (Sanjeevarayappa et al., 2015).
Materials Science and Photophysics
Green Light Emitting Molecule Synthesis : A novel molecule based on Donor-π-Acceptor strategy, which incorporates a 1,3,4-oxadiazole unit, was synthesized and characterized for its photophysical properties. This study is significant for applications in light-emitting diodes (LEDs) and fluorescence resonance energy transfer (FRET) (Pujar et al., 2017).
Antioxidant Activity Evaluation : 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized and tested for their antioxidant properties. Some compounds exhibited significant free-radical scavenging ability (Shakir et al., 2014).
Protoporphyrinogen Oxidase Inhibitors : Novel 1,3,4-oxadiazol-2(3H)-ones were designed as protoporphyrinogen oxidase inhibitors, showing promising herbicidal activity and low toxicity to mammals, making them environmentally friendly alternatives (Jiang et al., 2010).
Delayed Luminescence in OLEDs : The study of 2-methyl-5-phenyl-1,3,4-oxadiazoles revealed their potential use in organic light-emitting diodes (OLEDs) due to their favorable luminescent properties (Cooper et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3O/c1-10(2,3)9-13-8(15-14-9)7-4-6(11)5-12-7/h6-7,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZJPZRTGSKSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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